molecular formula C23H22ClN3O3 B2799276 N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-96-7

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2799276
CAS No.: 898432-96-7
M. Wt: 423.9
InChI Key: UOUXIFLKPCODBI-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
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Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan and its derivatives, including furan-2-yl substituents, are crucial in the development of bioactive molecules with various pharmacological activities. The review by T. Ostrowski (2022) highlights the importance of furan-2-yl and furan-3-yl substituents in purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have been shown to possess antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This demonstrates the broad therapeutic potential of furan derivatives in drug design.

Conversion to Furan Derivatives for Sustainable Chemistry

The work of V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) on the conversion of plant biomass into furan derivatives for sustainable chemistry further underscores the versatility and importance of furan-based compounds. Furan derivatives, such as 5-hydroxymethylfurfural (HMF), have been identified as key platform chemicals for the development of monomers, polymers, and various functional materials. This indicates the potential of furan derivatives in creating sustainable and environmentally friendly chemical processes.

Arylmethylidenefuranones and Their Reactivity

Arylmethylidenefuranones, discussed by I. Kamneva, T. V. Anis’kova, and A. Egorova (2018), are another class of furan derivatives that demonstrate the chemical versatility of furan-based compounds. These compounds can react with various nucleophiles to produce a wide range of chemical structures, including amides, pyrrolones, benzofurans, and other cyclic compounds. This reactivity suggests the potential of furan derivatives in synthetic organic chemistry and drug synthesis.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXIFLKPCODBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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